7-hydroxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-5-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(18)8-15-16(10)17(19)14(9-21-15)11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNAHPHZOVNWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the intramolecular Claisen condensation of 3-(4-methoxyphenyl)-4-hydroxy coumarin . This reaction typically requires the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group at position 7 is susceptible to oxidation. Under controlled conditions, this group can form quinone-like structures. For example:
-
Oxidation with KMnO₄ in acidic media converts the hydroxyl group to a ketone, yielding 7-keto derivatives.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄, 0°C, 2 hrs | 7-keto-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one | 65–70% |
Etherification and Protection
The hydroxyl group at position 7 can undergo alkylation or acetylation to modulate solubility or reactivity:
-
Methylation with CH₃I/K₂CO₃ in DMF produces 7-methoxy derivatives.
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Acetylation with acetic anhydride forms 7-acetoxy analogs.
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 4 hrs | 7-methoxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one | Enhanced lipophilicity |
| Acetylation | Ac₂O, pyridine, rt, 12 hrs | 7-acetoxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one | Protective group |
Electrophilic Aromatic Substitution
The electron-rich aromatic rings participate in halogenation and nitration:
-
Bromination at position 6 or 8 occurs using Br₂ in acetic acid.
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 6.
| Reaction | Conditions | Major Product | Selectivity |
|---|---|---|---|
| Bromination | Br₂, AcOH, 50°C, 1 hr | 6-bromo-7-hydroxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one | Position 6 favored |
| Nitration | HNO₃, H₂SO₄, 0°C, 30 min | 6-nitro-7-hydroxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one | Ortho to hydroxyl |
Reduction of the Chromone Core
The α,β-unsaturated carbonyl system undergoes selective reduction:
-
NaBH₄ reduces the carbonyl to a secondary alcohol.
-
Catalytic hydrogenation (H₂/Pd-C) saturates the double bond.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Carbonyl reduction | NaBH₄, MeOH, 0°C, 1 hr | 4-hydroxy-3-(4-methoxyphenyl)-5-methyl-chroman-4-ol | Stereoselectivity >90% |
| Double bond hydrogenation | H₂ (1 atm), Pd/C, EtOH, rt, 6 hrs | 3-(4-methoxyphenyl)-5-methyl-chroman-4-one | Full saturation |
Photochemical Reactions
The chromone skeleton undergoes [2+2] cycloaddition under UV light:
-
Dimerization via cross-conjugated diradical intermediates.
| Condition | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (365 nm), CH₃CN, 12 hrs | Dimeric cyclobutane derivative | 0.15 |
Complexation with Metal Ions
The hydroxyl and carbonyl groups chelate transition metals:
-
Cu(II) and Fe(III) form stable complexes, enhancing antioxidant activity.
| Metal Salt | Solvent System | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH/H₂O (1:1) | 8.2 ± 0.3 | Catalytic oxidation |
| FeCl₃ | EtOH | 6.9 ± 0.2 | Redox-active probes |
Key Mechanistic Insights:
Scientific Research Applications
Antineoplastic Activity
Research indicates that 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one exhibits significant antineoplastic properties. A study utilizing the PC3 prostate cancer cell line demonstrated that various substituted analogs of this compound showed potent antitumor activity. Notably, compounds with a 4-methoxyphenyl group were found to be more effective than those with a 2-methoxyphenyl group. The effectiveness was quantified in terms of concentration, with some derivatives exhibiting activity in the range of 1-10 µM .
Table 1: Antineoplastic Activity of Derivatives
| Compound | Substitution | IC50 (µM) |
|---|---|---|
| 7d | 4-Methoxyphenyl | < 10 |
| 7e | 4-Methoxyphenyl | < 10 |
| 6 | 2-Methoxyphenyl | > 10 |
Antioxidant Properties
The compound also demonstrates strong antioxidant capabilities. Studies have shown that hydroxycoumarins can scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In addition to its antineoplastic and antioxidant properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in biological systems. This makes it a potential candidate for developing treatments for inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between various precursors under controlled conditions. For instance, one method involves the condensation of specific aromatic aldehydes with coumarin derivatives under acidic conditions .
Case Study: Synthesis and Characterization
A detailed case study highlighted the synthesis of this compound through a multi-step process involving:
- Condensation Reaction : A mixture of coumarin and p-methoxybenzaldehyde was refluxed in an organic solvent.
- Purification : The resultant product was purified using column chromatography.
- Characterization : The compound was characterized using NMR and mass spectrometry techniques to confirm its structure .
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, it may induce apoptosis in cancer cells by modulating signaling pathways such as the JAK/STAT pathway .
Comparison with Similar Compounds
(i) Formononetin (7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one)
- Key Differences : Lacks the 5-methyl group present in the target compound.
- Molecular Weight : 268.26 g/mol vs. 282.29 g/mol (estimated for the target compound).
- Physicochemical Properties: The absence of the 5-methyl group in formononetin reduces its lipophilicity (logP ≈ 2.5) compared to the target compound, which likely has a higher logP due to the methyl substitution .
- Biological Activity: Formononetin exhibits estrogenic activity via interaction with estrogen receptors, but the 5-methyl group in the target compound may enhance binding affinity or metabolic stability .
(ii) 7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (Compound 2t)
- Key Differences : Features an 8-((2-methylpiperidin-1-yl)methyl) substituent and a 5-methyl group.
- Melting Point: 141–143°C, suggesting higher crystallinity compared to formononetin (mp ~260°C) .
(iii) 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Key Differences : Contains a trifluoromethyl group at position 2.
- Molecular Weight : 336.26 g/mol, significantly higher than the target compound due to the trifluoromethyl group .
- Electronic Effects : The electron-withdrawing trifluoromethyl group may reduce electron density in the chromen-4-one ring, altering reactivity or binding to biological targets .
(iv) 5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (Corymbosin)
- Key Differences : Substituted with a 3,4,5-trimethoxyphenyl group at position 2 and methoxy at position 6.
- Solubility : Increased hydrophilicity due to multiple methoxy groups, contrasting with the target compound’s methyl and methoxyphenyl groups .
- Biological Relevance : Corymbosin is associated with anti-cancer properties, suggesting that substituent patterns critically modulate activity .
Physicochemical and Pharmacokinetic Properties
*logP values estimated using fragment-based methods.
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one, commonly referred to as Formononetin, is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.
- Chemical Formula : C16H12O4
- Molecular Weight : 268.26 g/mol
- CAS Number : 485-72-3
- InChI Key : HKQYGTCOTHHOMP-UHFFFAOYSA-N
Antioxidant Activity
Formononetin exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies have demonstrated that it can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .
Antimicrobial Activity
Research has shown that Formononetin possesses antimicrobial properties against various bacterial and fungal pathogens. A study identified its effectiveness in inhibiting the growth of common pathogens, suggesting its potential use in treating infections .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anti-inflammatory Effects
Formononetin has been reported to exert anti-inflammatory effects by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that Formononetin may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to protect neuronal cells from β-amyloid-induced toxicity, potentially through the PI3K/Akt signaling pathway .
The biological activities of Formononetin can be attributed to several mechanisms:
- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes, reducing oxidative stress.
- Modulation of Signaling Pathways : Formononetin influences various signaling pathways involved in inflammation and apoptosis.
- Inhibition of Enzymatic Activity : It acts as an inhibitor for certain enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
Study on Neuroprotective Effects
In a controlled study involving PC12 cells exposed to β-amyloid peptides, treatment with Formononetin resulted in a significant increase in cell viability and a reduction in apoptosis markers compared to untreated controls. This suggests its potential role in Alzheimer's disease management .
Antimicrobial Efficacy Study
A comparative study evaluated the antimicrobial efficacy of Formononetin against standard antibiotics. The results indicated that while it showed moderate activity against Staphylococcus aureus, it was more effective against Candida albicans, highlighting its potential as an alternative antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for resolving contradictions in crystallographic data during structure determination of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-4H-chromen-4-one?
- Methodological Approach : Use the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to address inconsistencies in X-ray diffraction data. For example:
- Employ the HKLF 5 format in SHELXL to handle twinned data, which is common in chromenone derivatives due to their planar aromatic systems .
- Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical representation, ensuring proper refinement of thermal displacement parameters .
Q. How can researchers optimize synthetic routes for this compound?
- Synthetic Methodology :
- Use Claisen-Schmidt condensation between 4-methoxyacetophenone and 5-methyl-2-hydroxybenzaldehyde under acidic conditions, followed by cyclization with iodine/DMSO to form the chromenone core .
- Monitor reaction progress via TLC and HPLC-MS to isolate intermediates (e.g., chalcone precursors) and minimize side products like over-oxidized quinones .
Advanced Research Questions
Q. What experimental strategies address low solubility of this compound in pharmacological assays?
- Formulation Techniques :
- Prepare nanocrystalline suspensions using anti-solvent precipitation with poloxamer 407 as a stabilizer, improving bioavailability for in vitro cytotoxicity studies .
- Use β-cyclodextrin inclusion complexes to enhance aqueous solubility while preserving estrogen receptor (ER) binding activity, critical for studying its anti-cancer mechanisms .
Q. How can researchers reconcile discrepancies in reported estrogen receptor (ER) binding affinities of this compound?
- Mechanistic Insights :
- Perform competitive binding assays with [³H]-estradiol, controlling for assay conditions (e.g., pH, temperature) that affect the compound’s hydroxyl group ionization and ERα/ERβ selectivity .
- Use molecular docking simulations (e.g., AutoDock Vina) to model interactions between the 7-hydroxy group and ER’s ligand-binding domain, identifying steric clashes caused by the 5-methyl substituent in certain isoforms .
Q. What advanced spectroscopic techniques resolve ambiguities in characterizing tautomeric forms of this chromenone?
- Multi-Technique Analysis :
- Combine solid-state NMR (¹³C CP/MAS) with X-ray photoelectron spectroscopy (XPS) to distinguish keto-enol tautomers, focusing on carbonyl (C=O) and hydroxyl (-OH) chemical shifts .
- Validate tautomeric stability via variable-temperature FTIR , observing O-H stretching frequencies (3200–3600 cm⁻¹) under controlled humidity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
